

Application Notes and Protocols: Adenine Hydrochloride in Cell Culture Media

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Compound of Interest						
Compound Name:	Adenine hydrochloride					
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These application notes provide a comprehensive overview of the use of **adenine hydrochloride** in cell culture, including its effects on various cell types, recommended concentration ranges, and detailed protocols for experimental evaluation.

Introduction

Adenine, a purine nucleobase, is a fundamental component of nucleic acids (DNA and RNA) and plays a crucial role in cellular metabolism as a constituent of adenosine triphosphate (ATP), nicotinamide adenine dinucleotide (NAD), and flavin adenine dinucleotide (FAD).[1][2][3] Adenine hydrochloride is the hydrochloride salt of adenine, often used in cell culture for its enhanced solubility.[4][5] Supplementation of cell culture media with adenine hydrochloride can influence a variety of cellular processes, including proliferation, viability, and differentiation. Its effects are cell-type specific and concentration-dependent, making it a molecule of interest in various research fields, including cancer biology and regenerative medicine.

Data Summary: Effects of Adenine on Various Cell Lines

The following table summarizes the quantitative data on the effects of adenine supplementation in different cell culture models.



Cell Line	Adenine Concentration	Incubation Time	Observed Effects	Reference
Bel-7402 (Human Hepatocellular Carcinoma)	0.5 mg/mL	48h	53 ± 5.24% growth inhibition	[6]
0.5 mg/mL	72h	72.6 ± 6.45% growth inhibition	[6]	
HeLa (Human Cervical Cancer)	0.5 mg/mL	48h	73.6 ± 6.26% growth inhibition	[6]
0.5 mg/mL	72h	89.5 ± 6.42% growth inhibition	[6]	
Normal Cervical Cells	0.00391 - 0.5 mg/mL	24h, 48h, 72h	Slight, dose- and time-dependent growth inhibition. ID50 at 72h was 0.6027 ± 0.0158 mg/ml.	[6]
THP-1 (Human Leukemia)	10 μΜ - 1000 μΜ	72h	Significant inhibition of proliferation at high concentrations (100-1000 µM).	[7][8]
10 μΜ	24h	Inhibition of cell migration towards SDF-1.	[7][8]	
H9c2 (Rat Cardiomyoblasts)	200 μΜ, 400 μΜ	Pre-treatment	Attenuated the decrease in cell number and viability after hypoxia-reoxygenation.	[9]

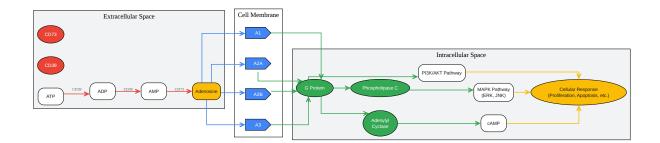


Bovine Aortic Endothelial Cells (BAECs)	Not specified	Not specified	ATP (an adenine nucleotide) produced a significant (+44%) increase in the fraction of cells undergoing DNA synthesis.	[10]
Human Keratinocytes	< 100 μΜ	Not specified	Antiproliferative effects, reversible and not affecting viability.	[11]
Clostridium saccharoperbutyl acetonicum	250 mg/L	Not specified	Enhanced cell growth and butanol production at 37°C.	[12]

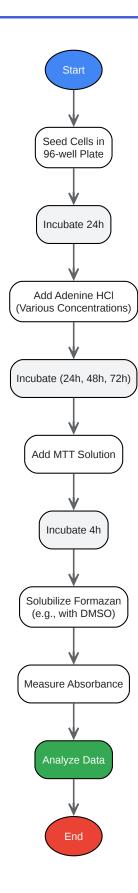
Signaling Pathways

Adenine and its derivatives, primarily adenosine, exert their effects by interacting with purinergic receptors, which are G protein-coupled receptors. There are four main subtypes of adenosine receptors: A1, A2A, A2B, and A3.[13] The activation of these receptors triggers various downstream signaling cascades that can modulate cellular functions. For instance, in coronary artery smooth muscle cells, adenosine activates the ERK, JNK, and PI3K/AKT pathways, primarily through the A1 receptor, leading to mitogenesis.[14]









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